molecular formula C14H13FN2O2 B2509294 4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide CAS No. 898631-91-9

4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide

Cat. No. B2509294
CAS RN: 898631-91-9
M. Wt: 260.268
InChI Key: CAFAIBUJCLARHI-UHFFFAOYSA-N
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Description

“4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide” is a synthetic compound that belongs to the family of isoxazole derivatives. Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .


Synthesis Analysis

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . For instance, Jeong et al. synthesized a series of fluoroisoxazoles using one-pot gold-catalyzed tandem cyclization−fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions (room temperature) .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H13FN2O2. The structure of isoxazole, which is a part of this compound, has been an interesting field of study for decades .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 260.268. More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Molecular Conformation and Supramolecular Aggregation

A study explored the structural characteristics of closely related benzamides, including variants similar to 4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide. These compounds, with different substituents on the benzamide ring, exhibit distinct molecular conformations and supramolecular aggregation patterns. Such insights are crucial for understanding the chemical and physical properties of these compounds (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

Potential Multireceptor Antipsychotics

Research has identified benzamides with potential antipsychotic properties, acting on dopamine and serotonin receptors. While not directly studying this compound, similar compounds demonstrate promising pharmacological profiles, suggesting potential therapeutic applications in psychiatry (Yang et al., 2016).

Heterocyclic Synthesis

A study on the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters presents methods for creating a variety of heterocyclic compounds, including isoxazole derivatives. This research provides insights into the versatile synthetic pathways for compounds similar to this compound (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antimicrobial Activity

Research on substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives reveals antimicrobial properties, suggesting the potential of this compound in combating resistant bacterial strains (Anuse et al., 2019).

Nonlinear Optical Properties

A study on coordination networks involving tetrazolate-yl acylamide tectons, including a compound structurally similar to this compound, highlights the impact of substituents on structural topologies and nonlinear optical properties. This research offers a perspective on the potential application in materials science (Liao et al., 2013).

Synthesis Methods and Antimicrobial Efficacy

The synthesis of fluorobenzamides and their antimicrobial efficacy has been studied, providing insights into the potential biological applications of compounds like this compound. The presence of fluorine atoms in these compounds is essential for enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

Synthesis and Bioactivity of Fluorine Compounds

A research study on α-amino fluorobenzyl-phosphonates containing isoxazole moiety, similar to the core structure of this compound, showcases moderate anticancer activity. This points to the potential biomedical applications of these compounds (Song et al., 2005).

Antiproliferative Activity and Structural Analysis

The antiproliferative activity and structural analysis of a related compound provide insights into the potential medical applications of this compound in cancer treatment and drug development (Prasad et al., 2018).

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Biochemical Analysis

Biochemical Properties

4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific sites, leading to conformational changes that alter the protein’s function. These interactions are crucial for understanding the compound’s potential therapeutic applications .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This modulation can result in altered cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to interact with multiple targets makes it a versatile tool for studying biochemical pathways and developing new therapeutic agents .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and organ damage. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting the overall metabolic flux. The compound’s impact on metabolite levels can provide insights into its potential therapeutic applications and help identify biomarkers for monitoring its effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its pharmacokinetics. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation in different tissues, affecting its overall efficacy and safety .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and help identify potential therapeutic targets .

properties

IUPAC Name

4-fluoro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c15-10-7-5-9(6-8-10)13(18)16-14-11-3-1-2-4-12(11)17-19-14/h5-8H,1-4H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFAIBUJCLARHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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